molecular formula C15H13N3OS B11763831 4-(5-Mercapto-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)phenol

4-(5-Mercapto-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)phenol

Cat. No.: B11763831
M. Wt: 283.4 g/mol
InChI Key: ZFBWOYQOLDWDOZ-UHFFFAOYSA-N
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Description

4-(5-Mercapto-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)phenol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a mercapto group (-SH) and a phenol group (-OH) attached to a triazole ring. The compound has gained attention due to its potential biological and pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

The synthesis of 4-(5-Mercapto-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)phenol typically involves the reaction of m-tolyl isothiocyanate with hydrazine hydrate to form the corresponding thiosemicarbazide. This intermediate is then cyclized using an acidic or basic catalyst to yield the desired triazole derivative. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol .

Chemical Reactions Analysis

4-(5-Mercapto-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiols or other reduced derivatives.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid or bromine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(5-Mercapto-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)phenol involves its interaction with various molecular targets and pathways. The compound can inhibit the growth of microorganisms by interfering with their cell wall synthesis or by disrupting their metabolic pathways. In cancer cells, it may induce apoptosis by activating caspases or by inhibiting specific signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

4-(5-Mercapto-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)phenol can be compared with other similar compounds, such as:

    4-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)phenol: This compound has a phenyl group instead of an m-tolyl group, which may affect its biological activity and chemical reactivity.

    4-(5-Mercapto-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)phenol: This compound has a p-tolyl group instead of an m-tolyl group, which may influence its pharmacological properties.

    4-(5-Mercapto-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)phenol: This compound has an o-tolyl group instead of an m-tolyl group, which may alter its chemical behavior and biological effects.

Properties

Molecular Formula

C15H13N3OS

Molecular Weight

283.4 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-4-(3-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H13N3OS/c1-10-3-2-4-12(9-10)18-14(16-17-15(18)20)11-5-7-13(19)8-6-11/h2-9,19H,1H3,(H,17,20)

InChI Key

ZFBWOYQOLDWDOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NNC2=S)C3=CC=C(C=C3)O

Origin of Product

United States

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